N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene-2-carboxamide core linked to a tetrahydro-2H-pyran scaffold substituted with a thiophen-2-yl group. The benzo[b]thiophene moiety contributes to aromatic stacking interactions, while the tetrahydro-2H-pyran ring introduces conformational flexibility and modulates steric and electronic properties. The thiophen-2-yl substituent may enhance π-π interactions and influence metabolic stability.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-18(16-12-14-4-1-2-5-15(14)24-16)20-13-19(7-9-22-10-8-19)17-6-3-11-23-17/h1-6,11-12H,7-10,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAARXOSWIHEBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[b]thiophene core with a tetrahydro-2H-pyran moiety, contributing to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 321.48 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
Antioxidant Properties
Research has shown that thiophene derivatives possess notable antioxidant capabilities. In vitro assays have revealed that these compounds can inhibit lipid peroxidation and scavenge free radicals effectively, with inhibition rates comparable to ascorbic acid . The antioxidant activity is primarily attributed to the presence of the thiophene ring, which enhances electron donation capabilities.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several studies. The presence of the benzo[b]thiophene nucleus has been linked to significant inhibition of pro-inflammatory cytokines, suggesting a mechanism through which these compounds could mitigate inflammatory responses in various models .
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various bacterial strains. The results indicated that certain compounds exhibited IC50 values as low as 0.012 μg/mL against S. aureus topoisomerase IV, demonstrating selective inhibition without affecting human topoisomerase II .
Case Study 2: Antioxidant Activity Assessment
Another study focused on the antioxidant properties of thiophene derivatives. Compounds were evaluated for their ability to inhibit lipid oxidation in a controlled environment, revealing inhibition rates ranging from 19% to 30% compared to controls . This suggests potential applications in preventing oxidative stress-related diseases.
Data Tables
Comparison with Similar Compounds
Tables of Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
